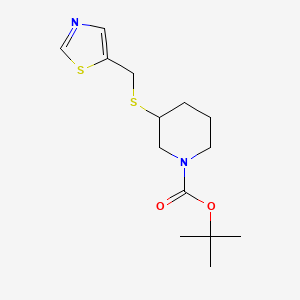

3-(Thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

3-(Thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a heterocyclic compound featuring a piperidine core modified with a tert-butyl carbamate group at the 1-position and a thiazole-containing thioether moiety at the 3-position. The tert-butyl ester acts as a protective group, enhancing stability during synthetic processes. The methylsulfanyl (SCH₃) linker distinguishes it from analogs with oxygen-based linkers (e.g., methoxy), influencing lipophilicity, electronic properties, and reactivity.

Properties

Molecular Formula |

C14H22N2O2S2 |

|---|---|

Molecular Weight |

314.5 g/mol |

IUPAC Name |

tert-butyl 3-(1,3-thiazol-5-ylmethylsulfanyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C14H22N2O2S2/c1-14(2,3)18-13(17)16-6-4-5-11(8-16)19-9-12-7-15-10-20-12/h7,10-11H,4-6,8-9H2,1-3H3 |

InChI Key |

OYFJODJEFIFCMS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)SCC2=CN=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Piperidine-1-carboxylic acid tert-butyl ester

This intermediate is commonly prepared by the Boc-protection of piperidine derivatives. Several literature sources describe efficient methods for this step:

Boc Protection of Piperidine Derivatives:

The piperidine nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or under neutral conditions in solvents like dichloromethane or 1,4-dioxane. Reaction conditions typically range from 0°C to room temperature, with reaction times from 1 to 16 hours. Yields are generally high, often exceeding 80%.

For example, 3-(4-piperidinyl)propanol can be converted to tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate by treatment with di-tert-butyl dicarbonate in dioxane with sodium hydroxide at 0–20°C for 12–16 hours, followed by extraction and chromatographic purification, achieving yields around 82-88%.Alternative Solvents and Conditions:

Variations include using ethanol as solvent with stirring at room temperature for 1 hour or dichloromethane at 20°C for 2 hours, both affording high yields of the Boc-protected piperidine ester.

Introduction of the Thiazol-5-ylmethylsulfanyl Group

The attachment of the thiazol-5-ylmethylsulfanyl moiety involves forming a thioether bond between the piperidine ring and the thiazole substituent:

Thioether Formation:

Typically, this is achieved by nucleophilic substitution or coupling reactions involving a thiol or sulfanyl intermediate derived from thiazole and an electrophilic site on the piperidine derivative. The exact synthetic details for the title compound are less frequently detailed in open literature but can be inferred from related compounds such as 3-(2-chloro-thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester, which is commercially available with high purity (98%) and molecular formula C15H23ClN2O2S2.Photocatalytic Methods:

Recent advances in photocatalysis have enabled one-step syntheses of related piperidine carboxylic acid tert-butyl esters with heteroaryl substituents. For example, visible-light photocatalysis using acridine salts and oxidants in solvents like anhydrous dichloroethane under oxygen atmosphere has been shown to facilitate coupling reactions with high yields (~95%). Although this example relates to aminopyridinyl derivatives, the methodology could be adapted for thiazolylmethylsulfanyl substitutions, offering a potentially safe, cost-effective, and environmentally friendly route.

Detailed Experimental Data and Reaction Conditions

The following table summarizes key experimental parameters and yields for the preparation of the tert-butyl ester piperidine intermediate and related compounds, which form the basis for the final target compound synthesis:

| Step | Reactants & Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Boc-protection of 3-(4-piperidinyl)propanol | Di-tert-butyl dicarbonate, NaOH | 1,4-Dioxane | 0–20°C | 12–16 h | 82–88% | Extraction, silica gel chromatography |

| Boc-protection of 3-piperidin-4-yl-propan-1-ol | Di-tert-butyl dicarbonate | Dichloromethane | 20°C | 2 h | 88% | Direct chromatography purification |

| Boc-protection in ethanol | Di-tert-butyl dicarbonate | Ethanol | Room temp | 1 h | 82% | Solvent removal, column chromatography |

| Photocatalytic coupling (related heteroaryl piperazine) | 2-Aminopyridine, piperazine-1-tert-butyl formate, acridine salt, oxidant | Anhydrous dichloroethane | Room temp, blue LED irradiation | 10 h | 95% | Oxygen atmosphere, column chromatography |

These conditions provide a framework for synthesizing the protected piperidine core and suggest photocatalytic strategies for heteroaryl coupling.

Research Outcomes and Analysis

Yield and Purity:

The Boc-protection steps consistently yield high-purity tert-butyl esters (>80% yield), which are crucial intermediates for further functionalization. Photocatalytic methods offer high yields (~95%) for coupling reactions with heteroaryl groups, minimizing byproducts and simplifying purification.Reaction Efficiency:

The use of mild conditions (room temperature, visible light) and environmentally benign reagents (oxygen as oxidant, acridine salt photocatalyst) enhances safety and sustainability of the synthesis.Scalability and Versatility: The described methods are amenable to scale-up and can be adapted for various heterocyclic substitutions, including thiazolyl groups, by modifying the coupling partners accordingly.

Chemical Reactions Analysis

Types of Reactions

3-(Thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .

Scientific Research Applications

3-(Thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Studied for its potential use in developing new drugs, particularly for its antitumor and cytotoxic activities.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or antitumor effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is structurally analogous to derivatives sharing the piperidine-thiazole scaffold but differing in substituents. Key comparisons include:

2.1. 3-(2-Chloro-thiazol-5-ylMethoxy)-piperidine-1-carboxylic acid tert-butyl ester

- Molecular Formula : C₁₄H₂₁ClN₂O₃S (vs. C₁₃H₂₀N₂O₂S₂ for the target compound).

- Molecular Weight : 332.85 g/mol (vs. ~312.4 g/mol for the target compound, estimated based on formula differences).

- Linker: Methoxy (OCH₃) group reduces lipophilicity compared to methylsulfanyl (SCH₃).

- Stability : The tert-butyl ester provides comparable hydrolytic stability in both compounds. However, the chloro-substituted thiazole may confer higher reactivity toward nucleophilic substitution .

2.2. 3-(Thiazol-5-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester

- Key Difference : Absence of chlorine on the thiazole and substitution of methylsulfanyl with methoxy.

- Impact :

- Reduced molecular weight (~298.3 g/mol).

- Lower lipophilicity (LogP difference ≈ 0.5–1.0 units), affecting membrane permeability.

- Methoxy linker decreases susceptibility to oxidation compared to methylsulfanyl.

2.3. 3-(Thiazol-2-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

- Thiazole Substitution : Sulfur at position 2 (vs. 5 in the target compound).

- Electronic Effects : Altered electron density on the thiazole ring may influence binding interactions in biological systems.

Table 1: Comparative Analysis of Structural Analogs

Biological Activity

Overview

3-(Thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound characterized by its unique structural features, including a piperidine ring, a thiazole moiety, and a tert-butyl ester group. This compound has garnered attention in various fields of medicinal chemistry due to its potential biological activities.

- Molecular Formula : C15H24N2O2S2

- Molecular Weight : 328.49 g/mol

- CAS Number : Not specified in the search results.

Biological Activity

The biological activity of this compound has been explored in several studies, indicating its potential as a bioactive agent. Key findings include:

- Enzyme Interaction : The compound is noted for its ability to interact with specific enzymes and proteins, which is crucial for understanding various cellular processes. Its structural features allow it to serve as a probe in enzymatic function studies and protein-ligand interactions .

- Therapeutic Potential : Preliminary investigations suggest that the compound may exhibit anti-inflammatory and anti-cancer properties, although specific mechanisms remain to be fully elucidated .

The mechanism of action appears to involve the modulation of biological pathways through interaction with molecular targets such as enzymes and receptors. This interaction can lead to inhibition or activation of specific biological functions, contributing to its therapeutic effects .

Case Studies and Research Findings

-

Study on Enzyme Inhibition :

- A recent study investigated the compound's effect on retinol binding protein (RBP4) and transthyretin (TTR) interactions, demonstrating that certain structural analogs could effectively inhibit these proteins, potentially leading to therapeutic applications in diseases like age-related macular degeneration (AMD) .

- Anti-Cancer Activity :

Data Table: Biological Activities

Q & A

Q. Example Workflow :

Perform a Hammett plot analysis to correlate substituent effects with reaction rates.

Validate computational predictions (e.g., bond dissociation energies) with experimental Arrhenius parameters.

How should researchers design stability studies for this compound under varying storage or reaction conditions?

Basic Research Question

Stability studies require controlled experiments to assess degradation pathways:

- Stress Testing : Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV/visible).

- Analytical Monitoring : Use HPLC or LC-MS to quantify degradation products (e.g., tert-butyl deprotection or thiazole ring oxidation).

Data Interpretation : A stability profile table might highlight critical degradation conditions:

| Condition | Time (Days) | Degradation (%) | Major Product |

|---|---|---|---|

| 40°C / Dry | 30 | <5 | None |

| 60°C / 75% RH | 14 | 22 | Deprotected piperidine |

What computational tools are recommended for predicting the compound’s behavior in catalytic systems?

Advanced Research Question

Advanced modeling approaches include:

- Reaction Path Search : Use tools like GRRM or AFIR to explore transition states and intermediates.

- Docking Studies : Simulate interactions with enzymes or metal catalysts (e.g., via AutoDock Vina).

- Machine Learning : Train models on existing thiazole-piperidine reactivity data to predict regioselectivity.

Validation : Compare computed catalytic turnover frequencies (TOF) with experimental values to refine models .

How can researchers address discrepancies between theoretical and experimental reaction yields?

Advanced Research Question

Contradictions often stem from unaccounted solvent effects, side reactions, or catalyst deactivation. Mitigation strategies:

- Microkinetic Modeling : Incorporate solvent polarity and diffusion effects into simulations.

- In Situ Spectroscopy : Use Raman or IR to detect transient intermediates not modeled computationally.

- Sensitivity Analysis : Identify which parameters (e.g., activation energy, pre-exponential factor) most impact yield predictions.

Example : If DFT predicts >90% yield but experiments yield 60%, re-evaluate solvent coordination effects on transition states .

What purification techniques are most effective for isolating this compound, and how can scalability be ensured?

Basic Research Question

- Chromatography : Use silica gel columns with gradients of ethyl acetate/hexane for small-scale purification.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.

- Scale-Up Considerations : Transition to flash chromatography or centrifugal partition chromatography for larger batches.

Quality Control : Validate purity via melting point analysis and chiral HPLC (if applicable).

How can researchers leverage collaborative platforms like ResearchGate to validate conflicting data?

Q. Methodological Guidance

- Data Sharing : Upload raw NMR, XRD, or kinetic datasets for peer review.

- Community Feedback : Engage in discussion forums to compare results with studies on analogous thiazole derivatives.

- Reproducibility Checks : Collaborate with independent labs to replicate key findings .【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.